molecular formula C16H18FN3O3 B5422554 N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-(2-oxotetrahydrofuran-3-yl)propanamide

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-(2-oxotetrahydrofuran-3-yl)propanamide

Cat. No.: B5422554
M. Wt: 319.33 g/mol
InChI Key: FZPIDAGDZMBWIE-UHFFFAOYSA-N
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Description

The compound contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is an important part of many pharmaceuticals and is known for its wide range of biological activities .


Molecular Structure Analysis

The benzimidazole group in the compound consists of a fused benzene and imidazole ring. The presence of the fluoro group and the tetrahydrofuran group would also significantly influence the compound’s chemical properties .


Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions, largely dependent on the other functional groups present in the molecule. They can participate in reactions such as alkylation, acylation, and halogenation .


Physical and Chemical Properties Analysis

Benzimidazole compounds are generally solid at room temperature and are highly soluble in water and other polar solvents . The presence of the fluoro group could increase the compound’s stability and reactivity .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound. Some are used as antiparasitic drugs, while others have antifungal, antiviral, or anticancer properties .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. Benzimidazole derivatives are generally considered safe for use in pharmaceuticals, but individual compounds should be evaluated for toxicity .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, novel derivatives, and additional therapeutic applications .

Properties

IUPAC Name

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-(2-oxooxolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-20(15(21)5-2-10-6-7-23-16(10)22)9-14-18-12-4-3-11(17)8-13(12)19-14/h3-4,8,10H,2,5-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPIDAGDZMBWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=C(N1)C=C(C=C2)F)C(=O)CCC3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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